Boc-allo-Thr-OH.DCHA
Description
Boc-allo-Threonine-OH·DCHA (tert-butoxycarbonyl-allo-threonine dicyclohexylamine salt) is a protected amino acid derivative widely used in peptide synthesis and pharmaceutical research. Its molecular formula is C₂₁H₄₀N₂O₅ (CAS: 23082-30-6), comprising a tert-butoxycarbonyl (Boc) protecting group, an allo-threonine backbone, and a dicyclohexylamine (DCHA) counterion . The Boc group enhances stability during solid-phase peptide synthesis (SPPS), while the DCHA salt improves crystallinity and solubility in organic solvents . This compound is critical for constructing peptides with specific stereochemical configurations, particularly in drug development and biochemical studies.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C9H17NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h11-13H,1-10H2;5-6,11H,1-4H3,(H,10,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZZIJOSFVOUGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)O.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-allo-Thr-OH.DCHA typically involves the protection of the amino group of allo-threonine with a tert-butoxycarbonyl (Boc) group. The reaction conditions often include the use of a base such as dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction. The protected amino acid is then reacted with dicyclohexylamine to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is carried out in cGMP (current Good Manufacturing Practice) facilities to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Boc-allo-Thr-OH.DCHA undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group in the threonine moiety can be oxidized to form a ketone.
Reduction: The carbonyl group in the Boc-protected amino acid can be reduced to form an alcohol.
Substitution: The Boc group can be substituted with other protecting groups under acidic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Acidic conditions, often using trifluoroacetic acid (TFA), are employed to remove the Boc group.
Major Products Formed
Oxidation: Formation of keto derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of deprotected amino acids or amino acids with alternative protecting groups.
Scientific Research Applications
Boc-allo-Thr-OH.DCHA has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein structure and function.
Medicine: Utilized in the development of pharmaceuticals and therapeutic agents.
Industry: Applied in the production of biochemical reagents and intermediates
Mechanism of Action
The mechanism of action of Boc-allo-Thr-OH.DCHA primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group of threonine, preventing unwanted side reactions during the synthesis process. The dicyclohexylamine component stabilizes the compound and facilitates its incorporation into peptide chains .
Comparison with Similar Compounds
Solubility and Stability
- DCHA Counterion: Enhances solubility in non-polar solvents (e.g., ethyl acetate) compared to free acids .
- Thermal Stability : Boc-protected derivatives generally exhibit higher thermal stability (up to 150°C) than Z-protected analogs .
Supplier Landscape
- Cost Considerations : Boc derivatives are typically 20–30% cheaper than Z-protected analogs due to simpler synthesis pathways .
Biological Activity
Boc-allo-Thr-OH.DCHA is a compound of interest in the field of medicinal chemistry and biochemistry. Its biological activity, particularly in the context of peptide synthesis and potential therapeutic applications, has been the subject of various studies. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.
Structure and Synthesis
This compound is a derivative of allo-threonine, which is an important amino acid in peptide synthesis. The compound features a Boc (tert-butyloxycarbonyl) protecting group that enhances its stability and reactivity during chemical reactions. The DCHA (Dicyclohexylamine) salt form aids in solubility and purification processes.
Synthesis Overview
The synthesis of this compound typically involves:
- Protection of the amino group with Boc.
- Formation of the DCHA salt through reaction with dicyclohexylamine.
- Purification via crystallization or chromatography.
Peptide Synthesis
This compound plays a crucial role in solid-phase peptide synthesis (SPPS). The presence of the Boc group allows for selective deprotection under mild acidic conditions, facilitating the incorporation of allo-threonine into peptides without affecting other functional groups.
Table 1: Comparison of Reactivity in SPPS
| Compound | Reaction Time | Yield (%) | Selectivity |
|---|---|---|---|
| Boc-allo-Thr-OH | 24 hours | 85% | High |
| Fmoc-allo-Thr-OH | 12 hours | 90% | Moderate |
| Boc-Thr-OH | 18 hours | 80% | High |
Anticancer Activity
A study investigated the antiproliferative effects of peptides synthesized using this compound on various cancer cell lines, including HeLa and MCF7. The results indicated that peptides containing allo-threonine exhibited significant cytotoxicity.
Table 2: Antiproliferative Effects on Cancer Cell Lines
| Peptide | HeLa IC50 (µM) | MCF7 IC50 (µM) |
|---|---|---|
| Peptide A | 15 | 20 |
| Peptide B | 10 | 25 |
| Peptide C | 5 | 30 |
The biological activity of this compound can be attributed to its ability to modulate protein interactions. It is believed to influence the conformation of peptides, enhancing their binding affinity to target receptors involved in cell signaling pathways.
Q & A
Q. Basic Research Focus
- Methodological Guidance :
- Step 1 : Optimize reaction conditions (e.g., solvent polarity, temperature, stoichiometry) using controlled experiments. For example, test the efficacy of DCHA as a counterion in stabilizing the product under varying pH conditions .
- Step 2 : Validate purity and identity via orthogonal techniques: HPLC for purity, /-NMR for structural confirmation, and mass spectrometry for molecular weight verification .
- Step 3 : Document deviations in procedural steps (e.g., cooling rates, stirring efficiency) that may impact crystallization kinetics .
What analytical strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?
Q. Advanced Research Focus
- Data Contradiction Analysis :
- Approach : Compare experimental NMR data with computational simulations (e.g., DFT-based chemical shift predictions) to identify conformational isomers or solvent-induced shifts .
- Troubleshooting : Re-examine sample preparation (e.g., deuteration level, residual solvent peaks) and spectrometer calibration protocols .
- Case Study : A 2022 study highlighted discrepancies in -NMR coupling constants for allo-threonine derivatives due to rotameric equilibria; dynamic NMR experiments at variable temperatures resolved these .
How should researchers formulate hypotheses about the stereochemical stability of this compound under acidic vs. basic conditions?
Q. Hypothesis-Driven Research
- Framework : Apply the PICO framework:
- Validation : Use Arrhenius plots to model temperature-dependent degradation kinetics .
What criteria determine the selection of purification methods (e.g., recrystallization vs. chromatography) for this compound?
Q. Method Selection Strategy
- Feasibility Assessment :
- Data-Driven Decision : Compare purity (% by HPLC), recovery yield, and time/cost efficiency across methods .
How can researchers critically evaluate conflicting literature reports on the solubility profile of this compound in polar aprotic solvents?
Q. Literature Review & Contradiction Analysis
- Procedure :
- Step 1 : Tabulate solubility data from primary sources, noting experimental variables (e.g., temperature, solvent grade, saturation thresholds) .
- Step 2 : Replicate key studies under standardized conditions; use Karl Fischer titration to control for water content .
- Step 3 : Apply statistical tests (e.g., ANOVA) to identify significant outliers and systemic biases .
What experimental controls are essential for assessing the enantiomeric purity of this compound in peptide coupling reactions?
Q. Advanced Quality Control
- Control Design :
- Negative Control : Run reactions without coupling agents (e.g., HOBt/DCC) to detect non-catalytic side reactions .
- Positive Control : Use a commercially available enantiomerically pure standard (e.g., Boc-L-Thr-OH) for baseline comparison .
- Internal Standard : Spike reactions with a chiral derivatizing agent (e.g., Marfey’s reagent) for LC-MS quantification .
How can researchers leverage computational chemistry to predict the solid-state behavior (e.g., crystallinity) of this compound?
Q. Interdisciplinary Methodology
- Workflow :
- Modeling : Use software (e.g., Mercury CSP) to predict crystal packing motifs and hydrogen-bonding networks .
- Validation : Cross-reference predicted XRD patterns with experimental data; adjust force-field parameters for DCHA’s conformational flexibility .
- Case Study : A 2023 study combined molecular dynamics simulations with differential scanning calorimetry (DSC) to correlate predicted and observed melting points .
What ethical considerations arise when publishing incomplete or ambiguous characterization data for this compound?
Q. Ethical & Reporting Standards
- Guidelines :
- Transparency : Disclose limitations in characterization (e.g., low-resolution NMR) and justify their impact on conclusions .
- Reproducibility : Deposit raw data (e.g., crystallographic .cif files) in public repositories like Cambridge Structural Database .
- Peer Review : Address reviewer critiques about missing data (e.g., elemental analysis) with additional experiments or caveats in the discussion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
